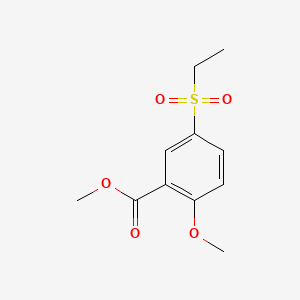

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate

Übersicht

Beschreibung

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate is an organic compound with the chemical formula C11H14O5S. It is a white or off-white crystalline powder with a melting point of approximately 70-72°C . This compound is primarily used in research and development settings and has various applications in chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate typically involves the reaction of 2-methoxybenzoic acid with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.

- Biology: It is studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is investigated for potential use in drug development and as a pharmacophore in medicinal chemistry.

- Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Research Findings and Case Studies

- In Vitro Studies: Research indicates that compounds containing the ethyl sulfonyl group can inhibit key signaling pathways related to cancer cell proliferation. Derivatives of this compound could effectively inhibit VEGFR2 activity, which is crucial for angiogenesis.

- Animal Models: In vivo studies have demonstrated that compounds similar to Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate can reduce tumor size in animal models by interfering with angiogenic processes.

- Pharmacological Applications: The compound has been explored for its potential use in treating diseases associated with inappropriate protein kinase activity, such as cancer and inflammatory diseases. It shows promise as an anti-inflammatory agent and may also have applications in managing metabolic disorders.

Synthesis Method

A method for preparing 2-methoxyl group-4-amino-5-ethyl sulfone methyl benzoate involves several steps :

- Reacting 2-methoxyl group-4-acetyl-amino-benzoic acid methyl ester with halogen, using methylene dichloride as a solvent, at 10-40°C .

- Reacting the product from the previous step with sodium ethanesulfinate, using DMF as a solvent, under a catalyst, at 50-90°C .

- Reacting the resulting product with methyl alcohol, using vitriol oil as a catalyst, under reflux .

- Cooling to obtain 2-methoxyl group-4-amino-5-ethyl sulfone methyl benzoate .

Wirkmechanismus

The mechanism of action of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate involves its interaction with specific molecular targets. The ethylsulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-methoxy-5-(methylsulfonyl)benzoate

- Methyl 2-methoxy-5-(propylsulfonyl)benzoate

- Methyl 2-methoxy-5-(butylsulfonyl)benzoate

Uniqueness

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biological molecules. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound features a benzoate framework with an ethyl sulfonyl group and a methoxy group. Its molecular formula is , and it has a molecular weight of approximately 273.31 g/mol. The presence of the ethyl sulfonyl group is crucial for its biological activity, influencing its interaction with various enzymes and receptors in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a substrate for various enzymes, leading to the formation of active metabolites that can inhibit specific signaling pathways. It has been noted for its potential as an inhibitor of protein kinases, including those involved in cancer progression like VEGFR2, CDK2, and CDK4 .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation .

- Antitumor Activity : this compound is part of a larger class of compounds known for their antitumor properties. It has been identified as a precursor in the synthesis of several protein kinase inhibitors that target pathways involved in tumor growth and angiogenesis .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has shown that compounds containing the ethyl sulfonyl group can inhibit key signaling pathways related to cancer cell proliferation. For instance, studies indicated that derivatives of this compound could effectively inhibit VEGFR2 activity, which is crucial for angiogenesis .

- Animal Models : In vivo studies have demonstrated that compounds similar to this compound can reduce tumor size in animal models by interfering with angiogenic processes .

- Pharmacological Applications : The compound has been explored for its potential use in treating various diseases associated with inappropriate protein kinase activity, such as cancer and inflammatory diseases. It shows promise as an anti-inflammatory agent and may also have applications in managing metabolic disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | Similar aromatic structure | Specifically targets dopamine receptors |

| Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | Similar functional groups | Exhibits anti-inflammatory properties |

| Methyl 5-tert-butyl-2-methoxybenzoate | Similar benzoate framework | Unique due to tert-butyl group affecting reactivity |

Q & A

Basic Research Questions

Q. What is a reliable synthetic pathway for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, and how can competing byproducts be minimized?

- Methodological Answer : The compound can be synthesized from 4-methoxybenzene-1-sulfonyl chloride (1) in four steps:

Sulfinate Formation : React 1 with Na₂SO₃ and NaHCO₃ in H₂O/THF (10:1) at 0°C to room temperature (99% yield).

Ethylation : Treat the sulfinate intermediate with ethyl iodide in refluxing MeOH (90% yield).

Nitration : Use concentrated HNO₃ at 100°C for 2 hours (73% yield). Avoid HNO₃/H₂SO₄ mixtures, which produce dinitro byproducts (54% yield).

Reduction : Hydrogenate the nitro group using 10% Pd/C under H₂ (90% yield).

Optimization : Avoid excess HNO₃ to prevent over-nitration. Monitor intermediates via TLC (chloroform:methanol, 7:3) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- HPLC : Achieve >95% purity using high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water:acetonitrile).

- Recrystallization : Use ethanol/water mixtures to recrystallize the final product, ensuring removal of residual sulfonic acid precursors.

- SPE : Solid-phase extraction with C18 cartridges can isolate the compound from reaction mixtures .

Q. How can the identity and purity of the compound be confirmed post-synthesis?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C NMR spectra for characteristic signals (e.g., ethylsulfonyl CH₂ at ~3.0 ppm, methoxy at ~3.8 ppm).

- HPLC-MS : Confirm molecular weight (MW: 258.28 g/mol) and check for impurities.

- Elemental Analysis : Validate C, H, N, and S content (±0.4% theoretical).

- Melting Point : Compare observed mp (e.g., 137–140°C for analogous methylsulfonyl benzoates) with literature .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-nitration or sulfonate hydrolysis) impact yield, and how can selectivity be improved?

- Methodological Answer :

- Nitration Control : Use dilute HNO₃ (avoid H₂SO₄ co-solvents) to suppress dinitro derivative formation. Monitor temperature (≤100°C) and reaction time (≤2 hours).

- Sulfonate Stability : Protect the ethylsulfonyl group during nitration by maintaining anhydrous conditions.

- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to track nitro intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies mitigate challenges in introducing the ethylsulfonyl group regioselectively on the aromatic ring?

- Methodological Answer :

- Direct Sulfonation : Pre-functionalize the benzene ring with a methoxy group at position 2 to direct sulfonation to position 5 via steric and electronic effects.

- Protecting Groups : Temporarily protect the methoxy group (e.g., as a 2-methyl-benzoxazole derivative) to prevent undesired side reactions during ethylation.

- Computational Modeling : Use DFT calculations to predict substituent effects on sulfonate reactivity and optimize reaction conditions .

Q. How can the compound’s stability under varying storage conditions (e.g., light, humidity) be assessed for long-term pharmacological studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Light Sensitivity : Expose to UV (320–400 nm) and monitor photodegradation products (e.g., sulfonic acid derivatives).

- Recommendations : Store in amber glass at -20°C under nitrogen, with desiccants to prevent hydrolysis of the ethylsulfonyl group .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, particularly as a VEGFR2 pharmacophore?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., Z′-LYTE) to measure IC₅₀ against recombinant VEGFR2.

- Cell Proliferation : Test in HUVECs (human umbilical vein endothelial cells) with VEGF-induced proliferation.

- SAR Studies : Modify the methoxy or ethylsulfonyl groups and correlate structural changes with binding affinity using molecular docking (e.g., AutoDock Vina) .

Q. Data Contradiction Analysis

Q. Discrepancies in reported yields for nitration steps: How can protocol variations be systematically evaluated?

- Methodological Answer :

- Parameter Screening : Design a factorial experiment varying HNO₃ concentration (65–90%), temperature (60–100°C), and reaction time (1–4 hours).

- Byproduct Profiling : Use LC-MS to quantify dinitro derivatives and optimize conditions for minimal byproduct formation.

- Replication : Repeat literature protocols (e.g., 73% yield with pure HNO₃ vs. 54% with HNO₃/H₂SO₄) to validate reproducibility .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Na₂SO₃, NaHCO₃ | H₂O/THF | 0°C → rt | 99% |

| 2 | EtI | MeOH | Reflux | 90% |

| 3 | HNO₃ | - | 100°C | 73% |

| 4 | H₂, Pd/C | MeOH | rt | 90% |

| Adapted from |

Table 2. Stability Testing Parameters

| Condition | Temperature | Humidity | Duration | Key Findings |

|---|---|---|---|---|

| Accelerated | 40°C | 75% RH | 6 months | ≤5% degradation |

| Photolysis | 25°C | N/A | 48 hours | 10% sulfonic acid formation |

| Based on |

Eigenschaften

IUPAC Name |

methyl 5-ethylsulfonyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUARTHQJSZTOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057787 | |

| Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62140-67-4 | |

| Record name | Methyl 5-(ethylsulfonyl)-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62140-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062140674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.